![molecular formula C18H13Cl2N3O3S B2694205 (Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide CAS No. 871497-39-1](/img/structure/B2694205.png)
(Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide
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Overview
Description
“(Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide” is a chemical compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . A one-pot three-component synthesis of a similar compound was introduced using 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial AcOH as a catalyst .Molecular Structure Analysis
The molecular structure of thiazolidine motifs includes sulfur at the first position and nitrogen at the third position . The substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety influences the biological activity of thiazolidinediones derivatives .Chemical Reactions Analysis
The chemical reactions involving thiazolidine motifs are diverse, and they are used in the synthesis of various organic combinations . The synthesis of thiazolidine derivatives involves various agents and is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Scientific Research Applications
Hypoglycemic Activity
Thiazolidinedione derivatives have shown significant hypoglycemic effects. A study synthesized novel thiazolidinedione analogs to evaluate their hypoglycemic and hypolipidemic activities in a type-2 diabetes model, demonstrating a significant reduction in blood glucose, total cholesterol, and triglycerides levels after treatment (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anti-inflammatory Activity
Several compounds based on the thiazolidinedione moiety were synthesized and evaluated for their anti-inflammatory properties. For example, one compound was found to inhibit nitric oxide synthase activity more effectively than the commercial drug indomethacin, providing protective properties in carrageenan-induced paw edema and adjuvant-induced arthritis rat models (Ma et al., 2011).
Antimicrobial Activity
Thiazolidinedione derivatives also exhibit promising antimicrobial properties. A study reported the synthesis and evaluation of rhodanine-3-acetic acid-based derivatives as antimicrobial agents against a panel of bacteria, mycobacteria, and fungi, with some compounds demonstrating significant activity against Mycobacterium tuberculosis (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer Activity
Research into thiazolidinedione derivatives for anticancer applications has shown some compounds to have antitumor activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. One study identified compounds with significant anticancer activity, highlighting their potential as therapeutic agents (Havrylyuk et al., 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-[(Z)-(4-amino-2-oxo-1,3-thiazol-5-ylidene)methyl]-4-chlorophenoxy]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O3S/c19-11-1-4-13(5-2-11)22-16(24)9-26-14-6-3-12(20)7-10(14)8-15-17(21)23-18(25)27-15/h1-8H,9H2,(H,22,24)(H2,21,23,25)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBKFUXDKAAVIE-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)C=C3C(=NC(=O)S3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)/C=C\3/C(=NC(=O)S3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-chloro-2-((4-imino-2-oxothiazolidin-5-ylidene)methyl)phenoxy)-N-(4-chlorophenyl)acetamide |
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